

A Comprehensive Technical Guide to the Physicochemical Characteristics of (+/-)-Homohistidine

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Compound of Interest

Compound Name: (+/-)-Homohistidine

CAS No.: 5817-77-6

Cat. No.: B014612

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and drug development, a profound understanding of the physicochemical properties of a molecule is paramount. It is the bedrock upon which successful formulation, effective delivery, and ultimately, therapeutic efficacy are built. This guide is dedicated to the comprehensive characterization of **(+/-)-homohistidine**, a fascinating amino acid analogue with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to not merely present data, but to provide a narrative that intertwines theoretical principles with actionable, field-proven experimental insights. This document is structured to empower researchers to understand, evaluate, and harness the unique physicochemical characteristics of **(+/-)-homohistidine** in their scientific endeavors.

Introduction to (+/-)-Homohistidine: A Molecule of Interest

(+/-)-Homohistidine, chemically known as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a higher homologue of the naturally occurring amino acid, L-histidine.[1] The insertion of an additional methylene group into the side chain introduces subtle yet significant alterations to its structure, which in turn influences its chemical behavior and biological activity. Histidine and its analogues are of particular interest in drug design due to the unique properties of the imidazole ring.[2][3][4] With a pKa near physiological pH, the imidazole moiety can act as both a proton donor and acceptor, making it a crucial player in enzyme catalysis and receptor binding interactions.[4] Understanding how the extended side chain of homohistidine modulates these properties is critical for its application in the development of novel therapeutics.[2]

This guide will provide an in-depth exploration of the key physicochemical parameters of **(+/-)-homohistidine**, offering both theoretical grounding and detailed experimental protocols for their determination.

Table 1: Core Physicochemical Properties of (+/-)-Homohistidine

Property	Value (Computed)	Reference
Molecular Formula	C7H11N3O2	[1]
Molecular Weight	169.18 g/mol	[1]
IUPAC Name	2-amino-4-(1H-imidazol-5-yl)butanoic acid	[1]
CAS Number	5817-77-6	[1]
XLogP3-AA	-2.9	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[1]
Topological Polar Surface Area	92 Å ²	[1]

Note: The values presented in this table are computationally derived and sourced from PubChem.[1] Experimental verification is crucial for drug development applications.

Acid-Base Properties: The Ionization Profile of (+/-)-Homohistidine

The ionization state of a molecule at a given pH, dictated by its pKa values, is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. For an amino acid like homohistidine, there are at least three ionizable groups: the α -carboxylic acid group, the α -amino group, and the imidazole side chain.

Theoretical Framework: Henderson-Hasselbalch and Isoelectric Point

The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation. By determining the pKa values for each ionizable group, we can predict the predominant ionic species of homohistidine at any given pH. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a molecule with three ionizable groups like homohistidine, the pI can be estimated from the pKa values of the groups that are protonated and deprotonated to yield the neutral species.

Experimental Determination of pKa Values: A Potentiometric Titration Workflow

Potentiometric titration is a robust and widely used method for determining the pKa values of ionizable compounds. The underlying principle involves monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).

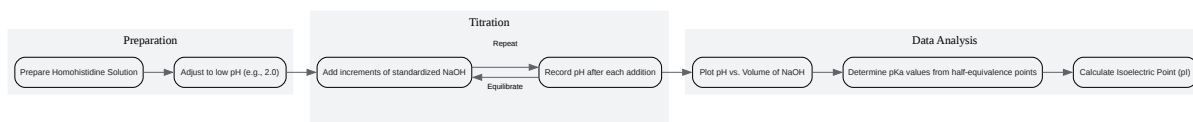
- **Preparation of the Analyte Solution:** Accurately weigh a sample of **(+/-)-homohistidine** and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
- **Initial pH Adjustment:** Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure all ionizable groups are fully protonated.

- **Titration with a Strong Base:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
- **pH Measurement:** After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.
- **Data Analysis:** Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions (the flat portions of the curve). The equivalence points (the steepest parts of the curve) indicate the complete deprotonation of an ionizable group.
- **pI Calculation:** From the determined pKa values, calculate the isoelectric point (pI).

To ensure the accuracy and reliability of the determined pKa values, the following measures should be implemented:

- **Calibration:** The pH meter must be calibrated with at least three standard buffer solutions before each experiment.
- **Standardization of Titrant:** The concentration of the titrant (NaOH solution) must be accurately determined by titration against a primary standard (e.g., potassium hydrogen phthalate).
- **Inert Atmosphere:** The titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂, which can affect the pH of the solution.
- **Replicate Measurements:** The titration should be performed in triplicate to assess the reproducibility of the results.

Diagram: Workflow for pKa Determination



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Caption: Workflow for the potentiometric titration of **(+/-)-homohistidine** to determine its pKa values.

Table 2: Expected pKa and pI Values for **(+/-)-Homohistidine**

Parameter	Expected Value Range	Significance
pKa1 (α -COOH)	~2.0 - 2.5	Influences charge at highly acidic pH.
pKa2 (imidazole)	~6.5 - 7.5	Critical for buffering capacity near physiological pH.
pKa3 (α -NH ₃ ⁺)	~9.5 - 10.5	Dictates charge at basic pH.
pI	~7.5 - 8.5	pH of net neutral charge; affects solubility and protein interactions.

Note: These are expected values based on the known pKa of histidine and the structural modification in homohistidine. Experimental determination is necessary for precise values.

Solubility Profile: A Critical Parameter for Drug Development

Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability. Poor solubility can lead to incomplete absorption and insufficient therapeutic effect. The solubility of an ionizable molecule like homohistidine is highly dependent on the pH of the medium.

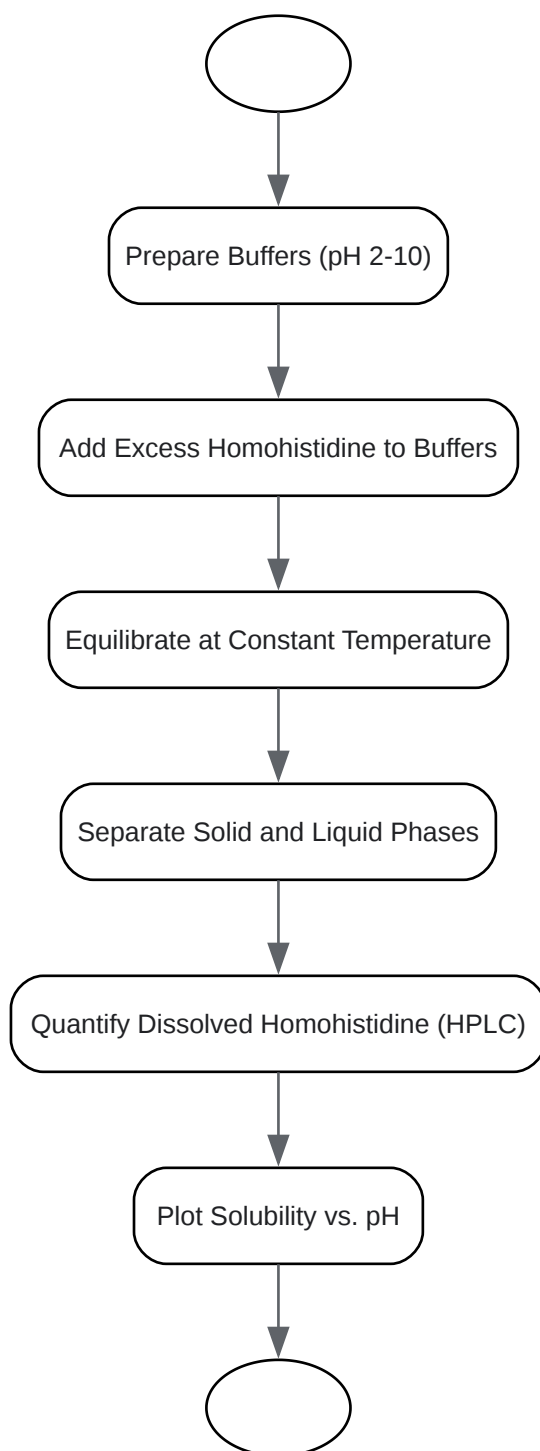
Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

- **Preparation of Buffers:** Prepare a series of buffers covering a range of pH values (e.g., from pH 2 to 10).
- **Sample Preparation:** Add an excess amount of **(+/-)-homohistidine** to a known volume of each buffer in a sealed container (e.g., a glass vial).
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- **Quantification:** Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved homohistidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** Plot the measured solubility (e.g., in mg/mL or μM) as a function of pH.
- **Use of Buffers:** Maintaining a constant pH is critical as the solubility of homohistidine is expected to be pH-dependent due to its ionizable groups.
- **Constant Temperature:** Solubility is a temperature-dependent property. Maintaining a constant temperature ensures that the measured solubility is at a defined condition.

- **Equilibration Time:** Sufficient time is required for the dissolution process to reach equilibrium, ensuring that the measured concentration represents the true solubility.
- **Validated Analytical Method:** An accurate and precise analytical method is essential for the reliable quantification of the dissolved compound.

Diagram: Experimental Workflow for Solubility Determination



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Caption: Shake-flask method workflow for determining the pH-solubility profile of **(+/-)-homohistidine**.

Table 3: Expected pH-Dependent Aqueous Solubility of (+/-)-Homohistidine

pH	Expected Predominant Ionic Species	Expected Solubility	Rationale
< 2	Cationic	High	The fully protonated form is highly polar and interacts favorably with water.
~pI	Zwitterionic/Neutral	Low	The net neutral species has reduced polarity, leading to lower aqueous solubility.
> 10	Anionic	High	The deprotonated form is charged and readily solvated by water.

Note: This table presents a qualitative prediction. Quantitative experimental data is essential for formulation development.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential degradation pathways. Stability studies are designed to evaluate how a molecule withstands various environmental factors such as pH, temperature, and light.

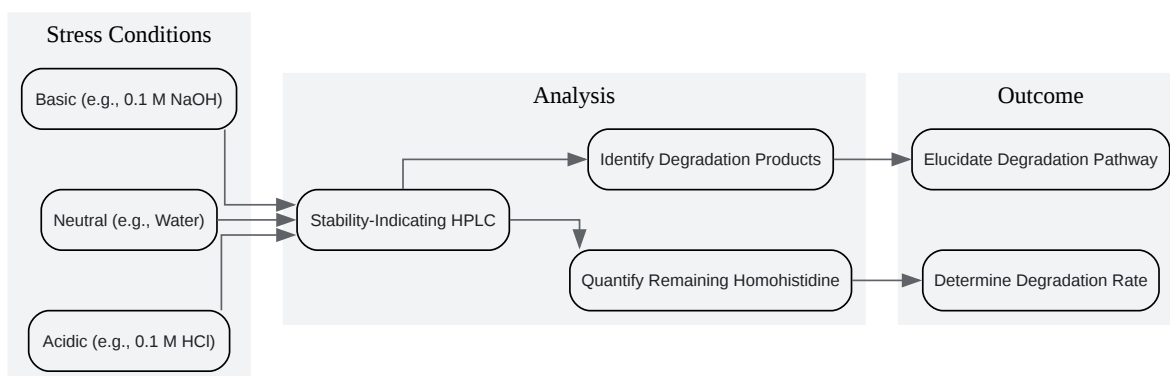
Experimental Approach to pH-Dependent Chemical Stability

Forced degradation studies are conducted to identify potential degradation products and to understand the degradation pathways of a molecule under stress conditions.

- **Sample Preparation:** Prepare solutions of **(+/-)-homohistidine** in a range of acidic, neutral, and basic conditions (e.g., 0.1 M HCl, water, and 0.1 M NaOH).
- **Stress Conditions:** Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect samples from light to assess only hydrolytic degradation.
- **Time-Point Sampling:** At each time point, withdraw an aliquot from each solution.
- **Analysis:** Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.
- **Data Evaluation:** Quantify the amount of homohistidine remaining at each time point and identify and quantify any major degradation products. The rate of degradation can be determined by plotting the concentration of homohistidine versus time.

A stability-indicating HPLC method is self-validating in that it must demonstrate specificity for the parent drug in the presence of its degradation products, excipients, and any other potential interfering substances. This is typically achieved through peak purity analysis using a photodiode array (PDA) detector.

Diagram: Logical Relationship in Stability Testing



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Caption: Logical flow for assessing the pH-dependent chemical stability of **(+/-)-homohistidine**.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule by providing information about the connectivity of atoms. For **(+/-)-homohistidine**, NMR can confirm the presence of the imidazole ring, the amino acid backbone, and the additional methylene group in the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of homohistidine is expected to show characteristic absorption bands for the carboxylic acid, amine, and imidazole functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Table 4: Expected Spectroscopic Data for **(+/-)-Homohistidine**

Technique	Expected Key Features
^1H NMR	Signals corresponding to the imidazole ring protons, the α -proton, and the protons of the methylene groups in the side chain.
^{13}C NMR	Resonances for the carbonyl carbon, the α -carbon, the carbons of the imidazole ring, and the methylene carbons.
IR (cm^{-1})	Broad O-H stretch from the carboxylic acid, N-H stretches from the amine, C=O stretch from the carboxylic acid, and characteristic C=C and C-N stretches from the imidazole ring.
MS (ESI+)	A prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 170.09.

Note: These are predicted features. Experimental spectra are required for definitive structural confirmation.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive overview of the key physicochemical characteristics of **(+/-)-homohistidine** and has outlined detailed experimental protocols for their determination. While some properties have been predicted based on computational methods and comparison with histidine, this document emphasizes the critical need for experimental validation. A thorough understanding of the pKa, solubility, stability, and spectroscopic properties of **(+/-)-homohistidine** will undoubtedly accelerate its journey from a molecule of interest to a potential therapeutic agent. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery and development.

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